REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[K].[CH2:10]=[CH:11][CH3:12]>C1(C)C(C)=CC=CC=1>[CH3:8][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH:11]([CH3:12])[CH3:10])=[CH:3][CH:2]=1 |^1:8|
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
205 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged into autoclave
|
Type
|
CUSTOM
|
Details
|
As a result of the reaction there
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |